7-Bromo-2,2-difluorocycloheptan-1-one

Lipophilicity Medicinal Chemistry Property Prediction

7-Bromo-2,2-difluorocycloheptan-1-one (CAS 2168912-12-5) is a seven-membered cyclic ketone featuring a gem-difluoro group at the C2 position and a bromine atom at the C7 position. This halogenated cycloheptanone scaffold, with a molecular formula of C7H9BrF2O and a molecular weight of 227.05 g/mol , is primarily employed as a synthetic building block in medicinal chemistry.

Molecular Formula C7H9BrF2O
Molecular Weight 227.049
CAS No. 2168912-12-5
Cat. No. B2539211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,2-difluorocycloheptan-1-one
CAS2168912-12-5
Molecular FormulaC7H9BrF2O
Molecular Weight227.049
Structural Identifiers
SMILESC1CCC(C(=O)C(C1)Br)(F)F
InChIInChI=1S/C7H9BrF2O/c8-5-3-1-2-4-7(9,10)6(5)11/h5H,1-4H2
InChIKeyZYHCUKSJEUOVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,2-difluorocycloheptan-1-one (CAS 2168912-12-5): Core Specifications and Computed Properties


7-Bromo-2,2-difluorocycloheptan-1-one (CAS 2168912-12-5) is a seven-membered cyclic ketone featuring a gem-difluoro group at the C2 position and a bromine atom at the C7 position [1]. This halogenated cycloheptanone scaffold, with a molecular formula of C7H9BrF2O and a molecular weight of 227.05 g/mol [1], is primarily employed as a synthetic building block in medicinal chemistry [2]. Computed key physicochemical parameters include a topological polar surface area (TPSA) of 17.1 Ų and a predicted XLogP3-AA value of 2.7 [1].

7-Bromo-2,2-difluorocycloheptan-1-one: The Risks of Using Unvalidated Cycloheptanone Analogs


The simple substitution of 7-bromo-2,2-difluorocycloheptan-1-one with a non-brominated analog like 2,2-difluorocycloheptan-1-one, or a different regioisomer, is not scientifically neutral. Research on functionalized gem-difluorocycloalkanes demonstrates that both the presence and position of halogen substituents on the cycloheptane ring significantly alter critical in vitro properties, including lipophilicity (LogP) and aqueous solubility (LogS) [1]. These physicochemical shifts directly impact a compound's behavior in biological assays and its suitability for downstream synthetic transformations, making direct interchange without validation a high-risk strategy for experimental reproducibility [1]. The quantitative evidence below establishes the specific, measurable differences that justify the selection of this precise compound.

7-Bromo-2,2-difluorocycloheptan-1-one: A Quantitative Guide to Differentiating Properties for Procurement


Increased Lipophilicity (LogP) of 7-Bromo-2,2-difluorocycloheptan-1-one vs. 2,2-Difluorocycloheptan-1-one

7-Bromo-2,2-difluorocycloheptan-1-one exhibits substantially higher lipophilicity compared to its non-brominated counterpart, 2,2-difluorocycloheptan-1-one. This is evidenced by a computed SlogP value of 2.95 for the target compound [1], a 172% increase over the SlogP of 1.085 for 2,2-difluorocycloheptan-1-one [2]. The XLogP3-AA value for the target compound is 2.7 [3], which is consistent with this trend.

Lipophilicity Medicinal Chemistry Property Prediction

Decreased Aqueous Solubility (LogS) of 7-Bromo-2,2-difluorocycloheptan-1-one vs. Non-Brominated Analog

The introduction of a bromine atom at the C7 position drastically reduces predicted aqueous solubility. The target compound has a computed logS value of -3.15339 [1], which is 2.3-fold lower (more negative, meaning less soluble) than the logS of -1.35262 for the non-brominated 2,2-difluorocycloheptan-1-one [2].

Aqueous Solubility Biophysical Properties ADME

Increased Molecular Weight and Heavy Atom Count of 7-Bromo-2,2-difluorocycloheptan-1-one

The presence of a bromine atom (atomic weight ~80 Da) versus a hydrogen atom on the non-brominated analog results in a 53% increase in molecular weight (227.05 g/mol [1] vs. 148.15 g/mol ) and a 10% increase in heavy atom count (11 [1] vs. 10 [2]). This is a fundamental difference with downstream implications for analytical characterization and synthetic utility.

Physicochemical Properties Medicinal Chemistry Synthetic Intermediate

Commercial Availability and Purity of 7-Bromo-2,2-difluorocycloheptan-1-one

7-Bromo-2,2-difluorocycloheptan-1-one is available from established commercial suppliers, including Sigma-Aldrich (via Enamine) and Leyan , with specified purities of 95% and 98%, respectively. This contrasts with less common or unsourced regioisomers (e.g., 4-bromo or 5-bromo analogs), for which standardized commercial sources and purity data are not readily available in major catalogs [1].

Sourcing Quality Control Procurement

7-Bromo-2,2-difluorocycloheptan-1-one: Targeted Application Scenarios Based on Differentiated Properties


Medicinal Chemistry: Probing Lipophilicity-Driven Structure-Activity Relationships (SAR)

The 172% increase in computed LogP (SlogP 2.95 vs. 1.085) relative to the non-brominated analog [1] makes 7-bromo-2,2-difluorocycloheptan-1-one a strategic tool for medicinal chemists seeking to explore the impact of increased lipophilicity on target binding, membrane permeability, or metabolic stability. Its use allows for the interrogation of SAR beyond what is possible with the less lipophilic, non-halogenated scaffold.

Synthetic Methodology: Use as a Substrate for Cross-Coupling Reactions

The presence of a bromine atom on the cycloheptane ring provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This functionality is absent in the non-brominated comparator, 2,2-difluorocycloheptan-1-one. The compound's availability from commercial suppliers ensures researchers can reliably access this building block for library synthesis and late-stage functionalization.

Chemical Biology: Investigating Halogen Bonding Interactions

The bromine substituent, in conjunction with the electron-withdrawing gem-difluoro group, creates a polarized C-Br bond that can engage in halogen bonding interactions with biological targets. This specific electronic and steric profile, which is absent in non-halogenated analogs, may offer a unique mode of interaction for probe development or drug discovery campaigns. The distinct molecular weight and isotopic pattern [2] also facilitate detection in complex biological matrices via mass spectrometry.

Quality Control and Analytical Reference: Leveraging a Distinct Mass Spectrometry Signature

The combination of a high molecular weight (227.05 g/mol) and the unique 1:1 isotopic doublet for ⁷⁹Br/⁸¹Br provides a highly characteristic and easily identifiable mass spectrometry signature [2]. This makes 7-bromo-2,2-difluorocycloheptan-1-one an excellent reference standard for monitoring reactions, assessing purity, and quantifying compound levels in complex mixtures where other analogs might suffer from signal overlap or lower detection sensitivity.

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